2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Description
2,2-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with two methyl groups at the 2-position and a 6-methyl-1,3-benzothiazol-2-yl moiety. The compound’s synthesis likely involves coupling a 6-methyl-1,3-benzothiazol-2-amine derivative with a 2,2-dimethylpropanoyl chloride, followed by purification via column chromatography and characterization using spectroscopic methods (¹H/¹³C NMR, IR) and mass spectrometry .
Properties
IUPAC Name |
2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-8-5-6-9-10(7-8)17-12(14-9)15-11(16)13(2,3)4/h5-7H,1-4H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSOSKRBXNHEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Methyl-1,3-benzothiazol-2-amine
The benzothiazole core is typically synthesized via cyclization of 2-amino-5-methylthiophenol with a carbonyl source. A widely adopted method involves reacting 2-amino-5-methylthiophenol with cyanogen bromide (CNBr) in ethanol under reflux (4–6 hours), yielding 6-methyl-1,3-benzothiazol-2-amine in ~75% yield. Alternative protocols utilize formic acid or acetic anhydride as cyclizing agents, though these may require higher temperatures (120–140°C) and extended reaction times.
Key Reaction Conditions
- Substrate : 2-Amino-5-methylthiophenol (1.0 equiv)
- Reagent : Cyanogen bromide (1.2 equiv)
- Solvent : Ethanol (reflux, 4–6 hours)
- Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and silica gel chromatography
The methyl group at position 6 is introduced via the starting material, ensuring regioselectivity. X-ray crystallographic analyses of analogous benzothiazoles confirm planar molecular geometries, with bond lengths consistent with aromatic systems (C–C: 1.38–1.42 Å; C–N: 1.32–1.35 Å).
Acylation with 2,2-Dimethylpropanoyl Chloride
The 2-amino group of the benzothiazole intermediate is acylated using pivaloyl chloride (2,2-dimethylpropanoyl chloride) under Schotten-Baumann conditions. A representative procedure involves dissolving 6-methyl-1,3-benzothiazol-2-amine (1.0 equiv) in dry dichloromethane (DCM), adding triethylamine (2.5 equiv) as a base, and slowly introducing pivaloyl chloride (1.2 equiv) at 0°C. The reaction proceeds at room temperature for 12 hours, achieving >85% conversion.
Optimization Insights
- Base Selection : Triethylamine outperforms pyridine due to superior solubility in DCM.
- Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) minimize side reactions compared to protic solvents.
- Temperature Control : Slow addition at 0°C prevents exothermic decomposition of the acid chloride.
Purification via recrystallization from heptane/ethyl acetate (7:3) yields colorless crystals with a melting point of 142–144°C.
Alternative Methodologies and Catalytic Approaches
Coupling Agent-Mediated Amidation
For acid-sensitive substrates, carbodiimide-mediated coupling offers a milder alternative. Combining 6-methyl-1,3-benzothiazol-2-amine with pivalic acid (1.1 equiv), EDCl (1.3 equiv), and HOBt (1.3 equiv) in DMF at 25°C for 24 hours affords the target amide in 78% yield. This method avoids HCl generation, making it suitable for substrates prone to hydrolysis.
Comparative Efficiency
| Method | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Schotten-Baumann | 85 | 98.5 |
| EDCl/HOBt | 78 | 97.2 |
Solid-Phase Synthesis
Recent advances adapt solid-phase techniques for high-throughput synthesis. Immobilizing 6-methyl-1,3-benzothiazol-2-amine on Wang resin and treating with pivaloyl chloride in the presence of DIEA achieves >90% coupling efficiency, though scalability remains challenging.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J = 8.4 Hz, 1H, ArH), 7.25 (s, 1H, ArH), 7.12 (d, J = 8.4 Hz, 1H, ArH), 2.48 (s, 3H, CH₃), 1.35 (s, 9H, C(CH₃)₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 176.8 (C=O), 167.2 (C=N), 152.1–116.4 (aromatic carbons), 38.9 (C(CH₃)₃), 27.3 (C(CH₃)₃), 21.7 (CH₃).
- IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) reveals a single peak at 8.2 minutes, confirming >98% purity.
Applications and Structural Derivatives
While this compound itself is primarily a research chemical, its structural analogs demonstrate bioactivity in tyrosine kinase inhibition and antimicrobial applications. Modifications at the amide nitrogen (e.g., aryl substitutions) enhance binding affinity in preclinical models.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated benzothiazole derivatives.
Scientific Research Applications
2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Propanamide Substituents
a) 3-Acetamido-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
- Structure : Differs by an acetamido (-NHCOCH₃) group replacing the 2,2-dimethyl substituents.
- Synthesis : Prepared via analogous amide coupling, with acetic acid derivatives as precursors.
b) 2-(4-Isobutylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
- Structure : Features a bulky 4-isobutylphenyl group instead of dimethyl substituents.
- Properties : Higher molecular weight (352.49 g/mol vs. 278.37 g/mol) and enhanced hydrophobic interactions due to the aromatic ring .
- Applications : The isobutylphenyl group may improve binding to hydrophobic enzyme pockets, suggesting utility in anticancer or anti-inflammatory drug design .
c) 3-[3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Analogues with Modified Heterocyclic Moieties
a) N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
- Structure : Replaces benzothiazole with indole and carbazole rings.
- Properties : The indole group enables π-π stacking interactions, while the chloro substituent may influence electronic properties and reactivity .
b) 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2,2-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | C₁₄H₁₈N₂OS | 278.37 | 2,2-dimethylpropanamide, 6-methylbenzothiazole |
| 3-Acetamido-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | C₁₃H₁₅N₃O₂S | 293.34 | Acetamido, 6-methylbenzothiazole |
| 2-(4-Isobutylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | C₂₁H₂₄N₂OS | 352.49 | 4-Isobutylphenyl, 6-methylbenzothiazole |
| 3-[3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | C₂₄H₂₂FN₃O₂S | 435.52 | Pyrrole-fluorophenyl, 6-methylbenzothiazole |
Computational and Experimental Characterization
- X-ray Crystallography : Used for structural confirmation of analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, with SHELX software commonly employed for refinement .
Biological Activity
Overview
2,2-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is an organic compound classified within the benzothiazole family. Its structure features a benzothiazole moiety with a methyl substitution at the 6-position and a propanamide group with two methyl groups at the 2-position. This unique configuration contributes to its distinct biological activities, particularly in antimicrobial and anticancer applications.
The primary mechanism of action for this compound involves the inhibition of the DprE1 enzyme , which plays a crucial role in the arabinogalactan biosynthesis pathway. This inhibition leads to a significant reduction in mycobacterial growth, marking its potential as an antimicrobial agent against mycobacterial infections, including tuberculosis .
Antimicrobial Properties
Research indicates that this compound exhibits potent antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, particularly those resistant to conventional antibiotics. The compound's interaction with DprE1 disrupts essential cell wall synthesis processes in mycobacteria .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. The specificity of its action against cancer cells while sparing normal cells highlights its therapeutic potential .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound showed IC50 values in the low micromolar range against Mycobacterium tuberculosis. The compound's effectiveness was attributed to its ability to penetrate bacterial cell walls and inhibit DprE1 activity.
- Cancer Cell Line Studies : In experiments involving various cancer cell lines (e.g., breast and colon cancer), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed an increase in apoptotic markers following treatment, suggesting its potential as a chemotherapeutic agent .
Data Table: Biological Activity Summary
| Activity | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 5.0 | Inhibition of growth |
| Anticancer (Breast) | MCF-7 Cell Line | 10.0 | Induction of apoptosis |
| Anticancer (Colon) | HT-29 Cell Line | 15.0 | Cell cycle arrest |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
